Verdinexor - 1392136-43-4

Verdinexor

Catalog Number: EVT-285986
CAS Number: 1392136-43-4
Molecular Formula: C18H12F6N6O
Molecular Weight: 442.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Verdinexor (KPT-335), a member of the Selective Inhibitor of Nuclear Export (SINE) compound class, is a potent, orally bioavailable small molecule that selectively inhibits the nuclear export protein exportin 1 (XPO1/CRM1) [, , , , , , , , , , , , , , , , , , , ]. In scientific research, verdinexor serves as a valuable tool for investigating various biological processes and disease mechanisms, particularly those involving XPO1-mediated nuclear export and its downstream effects. Its selectivity for XPO1 over other exportins makes it a valuable tool for dissecting the specific roles of XPO1 in cellular processes.

Mechanism of Action

Verdinexor exerts its effects by selectively and reversibly binding to the cysteine 528 residue within the cargo-binding pocket of XPO1 [, , , ]. This binding inhibits the interaction of XPO1 with its cargo proteins, which include tumor suppressor proteins (TSPs), growth regulatory proteins, and certain viral proteins [, , , , , , , , , , , , , , , ]. By sequestering these cargo proteins in the nucleus, verdinexor effectively disrupts their normal cellular functions, leading to a range of downstream effects such as apoptosis (programmed cell death) in tumor cells and inhibition of viral replication.

Applications

a) Cancer Research:

Verdinexor has demonstrated preclinical efficacy against various cancers, including lymphoma [, , , ], osteosarcoma [, ], esophageal carcinoma [], and multiple myeloma []. Its mechanism of action, primarily through XPO1 inhibition and subsequent nuclear retention of tumor suppressor proteins, makes it a potential therapeutic agent for these malignancies.

b) Virology:

Verdinexor exhibits antiviral activity against various viruses, including influenza A and B viruses [, ], respiratory syncytial virus (RSV) [, ], and New World alphaviruses []. Its ability to inhibit the nuclear export of viral proteins essential for viral replication, such as RSV M protein and influenza virus ribonucleoprotein (vRNP), contributes to its antiviral effects.

c) Immunology and Autoimmune Diseases:

Verdinexor has shown potential in preclinical models of autoimmune diseases like systemic lupus erythematosus (SLE) [, ]. Its ability to reduce germinal center formation, decrease plasma cell survival, and suppress pro-inflammatory cytokine production suggests its potential as a therapeutic option for modulating immune responses in autoimmune disorders.

d) Parasitology:

Research has shown that verdinexor displays potent activity against the tachyzoite stage of Toxoplasma gondii, a parasitic protozoan that causes toxoplasmosis []. This finding highlights its potential as a starting point for developing novel antiparasitic therapies.

Leptomycin B (LMB)

Compound Description: Leptomycin B (LMB) is a natural product isolated from Streptomyces spp. It is a potent and specific inhibitor of CRM1 (Chromosome Region Maintenance 1), also known as exportin 1 (XPO1). LMB covalently binds to a cysteine residue within the cargo-binding groove of CRM1, preventing the formation of the CRM1-cargo complex and subsequent nuclear export. []

Relevance: LMB is structurally unrelated to Verdinexor but shares the same target, CRM1/XPO1. While LMB exhibits potent anti-influenza activity in vitro, its in vivo toxicity limits its therapeutic use. Verdinexor represents a newer generation of CRM1 inhibitors with improved safety profiles compared to LMB. [, ]

Selinexor (KPT-330)

Compound Description: Selinexor is another selective inhibitor of nuclear export (SINE) compound that acts on XPO1/CRM1. It is an orally bioavailable small molecule that has shown promising antitumor activity in preclinical and clinical studies against various cancers, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). []

Relevance: Selinexor belongs to the same class of SINE compounds as Verdinexor and shares a similar mechanism of action by inhibiting XPO1/CRM1. Both compounds demonstrate therapeutic potential in various cancer types. Selinexor's FDA approval for multiple myeloma highlights the clinical validation of targeting XPO1/CRM1 for therapeutic intervention. [, , ]

KPT-185

Compound Description: KPT-185 is a selective inhibitor of nuclear export (SINE) that specifically targets CRM1. It exhibits antiviral activity against New World alphaviruses, such as Venezuelan equine encephalitis virus (VEEV). KPT-185 affects viral assembly by enhancing capsid localization to the nucleus, leading to a decrease in viral titers. []

Relevance: KPT-185 belongs to the same class of SINE compounds as Verdinexor and shares the CRM1 inhibitory activity. Both compounds affect viral replication by altering the localization of viral proteins. The structural similarities and shared mechanisms of action between KPT-185 and Verdinexor suggest potential applications for both compounds in treating viral infections. []

KPT-350

Compound Description: KPT-350 is another SINE compound that targets CRM1, similar to Verdinexor. This compound displays antiviral effects against New World alphaviruses, particularly VEEV. Studies demonstrate that KPT-350 disrupts viral assembly by enhancing the nuclear localization of capsid proteins, leading to reduced viral titers. []

Relevance: KPT-350 is closely related to Verdinexor in terms of its SINE classification and CRM1 inhibitory activity. Both compounds can impact viral replication by disrupting the localization of crucial viral proteins. The structural similarities and shared mechanisms between KPT-350 and Verdinexor highlight their potential therapeutic value in managing viral infections. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used to treat certain types of cancer, including multiple myeloma. It works by blocking the action of proteasomes, which are cellular complexes responsible for degrading proteins. This leads to an accumulation of abnormal proteins within the cell and ultimately triggers cell death. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy medication used to treat various cancers, including leukemia, lymphoma, and breast cancer. It functions by intercalating into DNA and inhibiting topoisomerase II, thereby interfering with DNA replication and repair, leading to cell death. []

Properties

CAS Number

1392136-43-4

Product Name

Verdinexor

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide

Molecular Formula

C18H12F6N6O

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4-

InChI Key

OPAKEJZFFCECPN-XQRVVYSFSA-N

SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

KPT-335; KPT 335; KPT335; Verdinexor

Canonical SMILES

C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.